molecular formula C12H14N4 B11192101 3-Phenyl-5-(pyrrolidin-2-YL)-4H-1,2,4-triazole

3-Phenyl-5-(pyrrolidin-2-YL)-4H-1,2,4-triazole

Cat. No.: B11192101
M. Wt: 214.27 g/mol
InChI Key: QCEJBMDFLLICFF-JTQLQIEISA-N
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Description

3-Phenyl-5-(pyrrolidin-2-YL)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a pyrrolidine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(pyrrolidin-2-YL)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which is then cyclized with pyrrolidine and triethyl orthoformate to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(pyrrolidin-2-YL)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles or phenyl derivatives.

Scientific Research Applications

3-Phenyl-5-(pyrrolidin-2-YL)-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(pyrrolidin-2-YL)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-(pyrrolidin-2-YL)-4H-1,2,4-triazole is unique due to its specific combination of a triazole ring with a pyrrolidine ring and a phenyl group. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

3-phenyl-5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole

InChI

InChI=1S/C12H14N4/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2,(H,14,15,16)/t10-/m0/s1

InChI Key

QCEJBMDFLLICFF-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC(=NN2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC1)C2=NC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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